molecular formula C30H28Cl4N6O4Zn B079057 2-Methoxy-5-methyl-4-(phenylcarbamoyl)benzenediazonium;chloride CAS No. 14726-28-4

2-Methoxy-5-methyl-4-(phenylcarbamoyl)benzenediazonium;chloride

Cat. No.: B079057
CAS No.: 14726-28-4
M. Wt: 303.74 g/mol
InChI Key: RZQYYDRDWIEWEB-UHFFFAOYSA-N
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Description

2-Methoxy-5-methyl-4-(phenylcarbamoyl)benzenediazonium;chloride is a diazonium compound with the molecular formula C15H14N3O2Cl. It is known for its applications in organic synthesis, particularly in the formation of azo compounds through diazo coupling reactions. This compound is characterized by the presence of a diazonium group, which is highly reactive and can participate in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-methyl-4-(phenylcarbamoyl)benzenediazonium;chloride typically involves the diazotization of 2-Methoxy-5-methyl-4-(phenylcarbamoyl)aniline. The process generally includes the following steps:

    Diazotization Reaction: The aniline derivative is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). This reaction forms the diazonium salt.

    Isolation: The resulting diazonium salt is then isolated by precipitation or crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for temperature control and reagent addition is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methyl-4-(phenylcarbamoyl)benzenediazonium;chloride undergoes several types of chemical reactions, including:

    Diazo Coupling Reactions: This compound readily reacts with phenols, amines, and other nucleophiles to form azo compounds.

    Substitution Reactions: The diazonium group can be replaced by other substituents such as halides, hydroxyl groups, and cyanides through Sandmeyer reactions.

Common Reagents and Conditions

    Diazo Coupling: Typically involves the use of phenols or amines in an alkaline medium.

    Sandmeyer Reaction: Utilizes copper(I) chloride (CuCl), copper(I) bromide (CuBr), or copper(I) cyanide (CuCN) as catalysts.

Major Products

    Azo Compounds: Formed through diazo coupling, these compounds are often used as dyes and pigments.

    Substituted Aromatics: Products of Sandmeyer reactions, which are valuable intermediates in organic synthesis.

Scientific Research Applications

2-Methoxy-5-methyl-4-(phenylcarbamoyl)benzenediazonium;chloride has several applications in scientific research:

    Chemistry: Used in the synthesis of azo dyes, which are important in textile and printing industries.

    Biology: Employed in labeling and detection techniques due to its ability to form colored compounds.

    Medicine: Investigated for potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of pigments, dyes, and other colorants.

Mechanism of Action

The primary mechanism of action for 2-Methoxy-5-methyl-4-(phenylcarbamoyl)benzenediazonium;chloride involves the formation of a highly reactive diazonium ion. This ion can undergo electrophilic substitution reactions with various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-methylbenzenediazonium chloride: Lacks the phenylcarbamoyl group, making it less versatile in certain reactions.

    4-Phenylcarbamoylbenzenediazonium chloride: Does not have the methoxy and methyl substituents, which can affect its reactivity and solubility.

Uniqueness

2-Methoxy-5-methyl-4-(phenylcarbamoyl)benzenediazonium;chloride is unique due to the presence of both methoxy and phenylcarbamoyl groups, which enhance its reactivity and make it suitable for a wider range of chemical transformations compared to its simpler analogs.

Properties

IUPAC Name

2-methoxy-5-methyl-4-(phenylcarbamoyl)benzenediazonium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2.ClH/c1-10-8-13(18-16)14(20-2)9-12(10)15(19)17-11-6-4-3-5-7-11;/h3-9H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQYYDRDWIEWEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)NC2=CC=CC=C2)OC)[N+]#N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27761-27-9 (Parent)
Record name 4-(Benzoylamino)-2-methoxy-5-methylbenzenediazonium tetrachlorozincate (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014726284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

303.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14726-28-4
Record name 4-(Benzoylamino)-2-methoxy-5-methylbenzenediazonium tetrachlorozincate (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014726284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(benzoylamino)-2-methoxy-5-methylbenzenediazonium tetrachlorozincate (2:1)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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